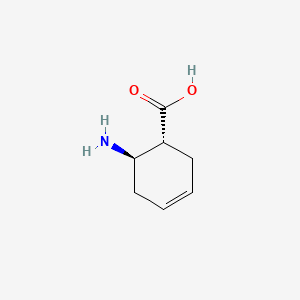

(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid

説明

(1R,6R)-6-Aminocyclohex-3-ene-1-carboxylic acid is a chiral cyclohexene derivative with a molecular formula of C₇H₁₁NO₂ and an average molecular mass of 141.17 g/mol . Its structure features a cyclohexene ring substituted with an amino group at the 6-position and a carboxylic acid group at the 1-position, with stereochemistry defined as (1R,6R). Key identifiers include CAS numbers such as 189125-29-9 and ChemSpider ID 486929 .

特性

IUPAC Name |

(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H,9,10)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQINMZNDBYQHKR-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@H]([C@@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70913537 | |

| Record name | 6-Aminocyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97945-19-2 | |

| Record name | 6-Aminocyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the enantioselective hydrogenation of a precursor compound, such as a cyclohexenone derivative, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the chiral catalyst to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.

化学反応の分析

Oxidation Reactions

The cyclohexene double bond and functional groups participate in oxidation under controlled conditions:

| Reaction | Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Epoxidation | m-CPBA in CH<sub>2</sub>Cl<sub>2</sub> | (1R,6R)-6-amino-3,4-epoxycyclohexane-1-carboxylic acid | Electrophilic attack on the double bond forms an epoxide while retaining stereochemistry. |

| Oxidative ring opening | KMnO<sub>4</sub>, acidic conditions | Dicarboxylic acid derivative | Double bond cleavage yields a diketone intermediate, further oxidized to dicarboxylic acid. |

The amino group remains inert under mild oxidation but may undergo deamination under harsh conditions (e.g., CrO<sub>3</sub>).

Reduction Reactions

Selective reduction of functional groups is achievable:

| Reaction | Reagents/Conditions | Products | Selectivity |

|---|---|---|---|

| Carboxylic acid reduction | LiAlH<sub>4</sub> in dry ether | (1R,6R)-6-aminocyclohex-3-ene-1-methanol | LiAlH<sub>4</sub> reduces –COOH to –CH<sub>2</sub>OH; double bond unchanged. |

| Hydrogenation of double bond | H<sub>2</sub>, Pd/C catalyst | (1R,6R)-6-aminocyclohexane-1-carboxylic acid | Syn addition of hydrogen preserves the trans-configuration of substituents. |

Substitution and Protection Reactions

The carboxylic acid and amino groups undergo nucleophilic substitutions:

Carboxylic Acid Derivatives

-

Esterification : Treatment with diazomethane (CH<sub>2</sub>N<sub>2</sub>) yields methyl esters .

-

Amide formation : Reacts with amines (e.g., NH<sub>3</sub>) under DCC coupling to form cyclohexene-based amides .

Amino Group Modifications

-

Acylation : Acetic anhydride converts the amine to an acetamide derivative, enabling peptide coupling.

-

Boc protection : Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) forms a tert-butoxycarbonyl-protected amine, critical in peptide synthesis.

Cyclohexene Ring Reactivity

The conjugated double bond participates in stereospecific cycloadditions:

Enzymatic and Biological Interactions

-

Enzymatic resolution : Rhodococcus rhodochrous IFO 15564 catalyzes selective hydrolysis of enantiomers, enabling kinetic resolution .

-

Enzyme inhibition : The compound modulates fibrinolysis pathways by competitively binding to plasminogen activators, with IC<sub>50</sub> values in the micromolar range.

Comparative Reactivity with Analogues

Stability and Degradation

-

Thermal decomposition : Degrades above 200°C, releasing CO<sub>2</sub> and forming cyclic imine byproducts.

-

pH sensitivity : Stable in acidic conditions (pH 2–6) but undergoes decarboxylation at pH > 8.

科学的研究の応用

The compound exhibits notable biological activities, making it a candidate for therapeutic applications. Key areas of interest include:

- Antimicrobial Properties : Studies indicate that (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid has antimicrobial properties, potentially useful in developing new antibiotics.

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit cyclooxygenase enzymes (COX), which are involved in inflammation and pain pathways. This suggests potential applications in treating inflammatory diseases .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its structural features allow for various chemical transformations:

Case Study 1: Antimicrobial Activity

A recent study explored the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Research

Research focused on the compound's ability to inhibit COX enzymes showed promising results in reducing inflammation markers in vitro. This positions this compound as a candidate for further drug development aimed at treating inflammatory conditions.

作用機序

The mechanism by which (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Stereoisomers and Enantiomers

The stereochemistry of cyclohexene derivatives significantly influences their physical, chemical, and biological properties. Key comparisons include:

- Stereochemical Impact : Evidence from lactone derivatives demonstrates that enantiomers exhibit distinct properties. For example, (–)-(1R,6R)-lactones exhibit intense odors, while (+)-(1S,6S)-enantiomers have weaker fragrances . This highlights the critical role of stereochemistry in functional applications.

Functional Group Variations

Substitution of the amino or carboxylic acid groups alters reactivity and applications:

- Amino vs. Carbamoyl: Replacing the amino group with a carbamoyl (–CONH₂) reduces basicity, making the compound less reactive in nucleophilic reactions .

- Ester Derivatives : Methoxycarbonyl substitution enhances lipophilicity, improving membrane permeability in drug design .

生物活性

(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid, a bicyclic β-amino acid, has garnered attention for its potential biological activities. This compound's unique structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound has the following molecular characteristics:

- Molecular Formula : C7H13NO2

- Molecular Weight : 143.18 g/mol

- Structure : It features a cyclohexene ring with an amino group and a carboxylic acid functional group.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or inflammatory mediators.

- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders.

Therapeutic Potential

Research indicates that this compound could have various therapeutic applications:

- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis.

- Anti-inflammatory Properties : There is evidence that this compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.

Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound demonstrated its ability to reduce oxidative stress markers in neuronal cell cultures. The results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with the compound compared to control groups.

Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory properties of this compound using a lipopolysaccharide (LPS)-induced inflammation model. The findings showed that treatment with this compound led to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Neuroprotection | Reduces oxidative stress | , |

| Anti-inflammatory | Inhibits cytokine production | , |

| Enzymatic inhibition | Modulates enzyme activity | , |

Table 2: Case Study Results

| Study | Outcome | Key Findings |

|---|---|---|

| Neuroprotection Study | Significant reduction in ROS levels | Enhanced cell viability |

| Inflammation Study | Decreased levels of TNF-alpha and IL-6 | Suppressed inflammatory response |

Q & A

Q. How should researchers design ecotoxicology studies given the lack of environmental data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。